molecular formula C24H14BrIN2O2 B400917 (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE

Cat. No.: B400917
M. Wt: 569.2g/mol
InChI Key: XVBDSCHPYNOSKM-UHFFFAOYSA-N
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Description

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by the presence of bromine, iodine, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-(4-bromophenyl)-2-furaldehyde and 2-(3-iodophenyl)-1,3-benzoxazol-5-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the process. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-chlorophenyl)-2-furyl]methylene}-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amine
  • N-{[5-(4-fluorophenyl)-2-furyl]methylene}-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amine
  • N-{[5-(4-methylphenyl)-2-furyl]methylene}-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amine

Uniqueness

(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[2-(3-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties

Properties

Molecular Formula

C24H14BrIN2O2

Molecular Weight

569.2g/mol

IUPAC Name

1-[5-(4-bromophenyl)furan-2-yl]-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C24H14BrIN2O2/c25-17-6-4-15(5-7-17)22-11-9-20(29-22)14-27-19-8-10-23-21(13-19)28-24(30-23)16-2-1-3-18(26)12-16/h1-14H

InChI Key

XVBDSCHPYNOSKM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br

Origin of Product

United States

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